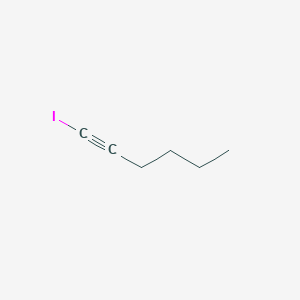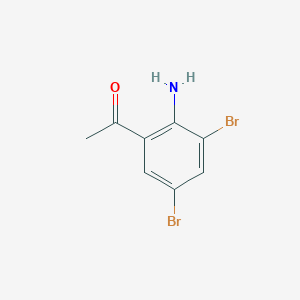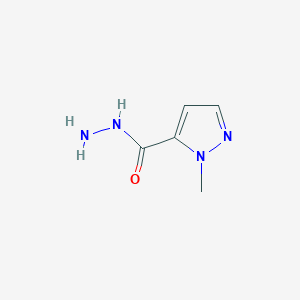
4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one
Vue d'ensemble
Description
“4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one” is a chemical compound with the molecular formula C8H14O3 . It is a pale yellow sticky oil at room temperature .
Molecular Structure Analysis
The molecular structure of “4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one” consists of a cyclohexanone ring with a hydroxyethyl group attached to one of the carbons . The molecular weight of this compound is 142.2 .Physical And Chemical Properties Analysis
“4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one” is a pale yellow sticky oil at room temperature . It has a molecular weight of 142.2 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis of Stereoisomers : 4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one can be used to create a variety of highly oxygenated cyclohexyl compounds, enabling the synthesis of previously challenging stereoisomers (Evarts & Fuchs, 1999).
- pH-Dependent Structural Interconversion : In acidic and basic media, derivatives of this compound show structural changes, including the formation of new dimeric structures, making it useful in studying pH-responsive materials (Pană et al., 2017).
- Molecular Conformation Studies : The compound's derivatives have been studied for their molecular conformations using NMR and X-ray analysis, which is crucial in understanding its chemical behavior and potential applications (Maurinsh et al., 1997).
Applications in Medicinal Chemistry
- Chiral Auxiliaries in Synthesis : Derivatives of 4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one have been used as chiral auxiliaries in the synthesis of α-hydroxy acids, indicating its potential in creating enantiomerically pure compounds for pharmaceutical applications (Basavaiah & Krishna, 1995).
- Crystal Structure Studies : The crystal structures of its derivatives have been investigated, providing valuable insights for designing new pharmaceutical compounds (Kavitha et al., 2006).
Other Applications
- Material Science : The compound's derivatives have been studied for their potential in creating new materials, like the synthesis and analysis of new cyclohexyl-based compounds (Naowsaran et al., 1989).
- Catalysis and Synthetic Chemistry : It plays a role in catalysis and synthetic chemistry, as seen in studies involving palladium-catalyzed intramolecular cyclization of alkadienyl-substituted 1,3-diketones (Goddard et al., 1995).
Safety And Hazards
This compound is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-6-5-8(11)3-1-7(10)2-4-8/h9,11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFMYCHPVOSCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00148032 | |
| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-4-(2-hydroxyethyl)cyclohexan-1-one | |
CAS RN |
107389-91-3 | |
| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107389913 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanone, 4-hydroxy-4-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00148032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




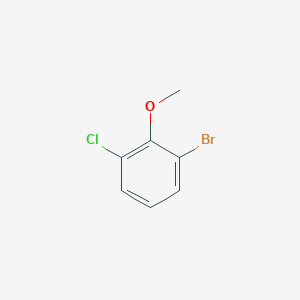
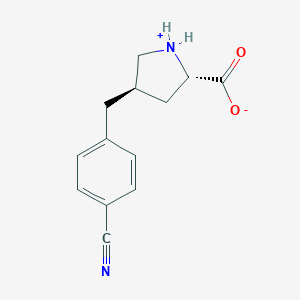



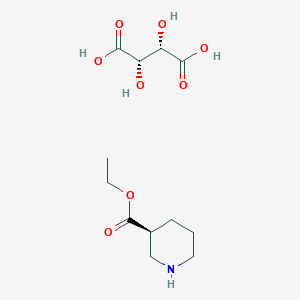

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)

